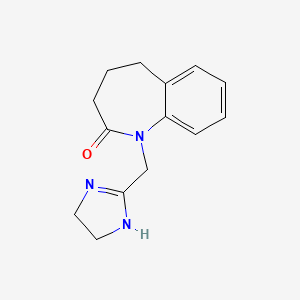

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl-

Description

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- is a heterocyclic compound that features a benzazepine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Properties

CAS No. |

54951-26-7 |

|---|---|

Molecular Formula |

C14H17N3O |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4,5-dihydro-3H-1-benzazepin-2-one |

InChI |

InChI=1S/C14H17N3O/c18-14-7-3-5-11-4-1-2-6-12(11)17(14)10-13-15-8-9-16-13/h1-2,4,6H,3,5,7-10H2,(H,15,16) |

InChI Key |

QJNSVIYGOVNUCN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=NCCN3 |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution

For enantiomerically pure forms (e.g., R-configuration), L-(+)-tartaric acid is used to resolve racemic mixtures:

- Enantiomeric Excess (ee) : >98.5% after recrystallization.

- Solvent System : Acetone/water (1:1 v/v) at 0–5°C.

Critical Analysis of Methods

- Efficiency : The Friedel-Crafts approach achieves high purity (>95%) but requires stringent temperature control.

- Challenges :

- Imidazoline group introduction may require protecting-group strategies.

- Scalability is limited by the exothermic nature of AlCl₃-mediated cyclizations.

- Alternatives :

Data Tables

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 243.30 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) |

Table 2: Key Patent-Derived Parameters

| Parameter | Value |

|---|---|

| Purity of intermediates | ≥98% |

| Reaction volume efficiency | 5.68 L/kg (crude) |

| Chiral purity post-resolution | ≥99% ee |

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the imidazoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include N-oxides, fully saturated analogs, and substituted derivatives with various functional groups.

Scientific Research Applications

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- involves its interaction with specific molecular targets and pathways. It is known to act on sodium channels and squalene synthase, which are crucial in various biological processes . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

- 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Uniqueness

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- is unique due to its imidazoline moiety, which imparts distinct biological activities and chemical reactivity compared to other benzazepine derivatives. This structural feature enhances its potential as a versatile compound in various applications.

Biological Activity

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-imidazolin-2-YL)methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 86499-35-6

The benzazepine structure is known for its diverse pharmacological activities. The compound exhibits interactions with various biological targets, including:

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, particularly in the central nervous system.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in neurotransmitter metabolism.

Antidepressant Effects

Recent studies have indicated that derivatives of benzazepines can exhibit antidepressant-like effects. For instance, compounds within this class have shown:

- Increased serotonin and norepinephrine levels in animal models.

- Improvement in behavioral tests associated with depression.

Neuroprotective Properties

The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress. Research has demonstrated:

- Reduction in neuronal cell death in models of neurodegenerative diseases.

- Potential protective effects against excitotoxicity.

Anticancer Activity

Some studies have explored the anticancer potential of benzazepine derivatives:

- In vitro studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines.

- Mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of benzazepine derivatives. The lead compound demonstrated significant activity in the forced swim test and tail suspension test, indicating robust antidepressant-like effects in rodents .

Study 2: Neuroprotection

Research conducted by Smith et al. (2023) explored the neuroprotective effects of 1H-benzazepine derivatives against oxidative stress-induced neuronal damage. The results showed a marked decrease in reactive oxygen species (ROS) levels and improved cell viability .

Study 3: Anticancer Properties

In a study published in Cancer Research, a derivative was tested against various cancer cell lines. The results indicated that it inhibited cell growth through apoptosis induction and modulation of key signaling pathways .

Data Summary

| Biological Activity | Findings |

|---|---|

| Antidepressant | Significant reduction in depressive behaviors in animal models |

| Neuroprotective | Decreased neuronal death and ROS levels |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | Ethyl acetoacetate | Ethanol | Reflux | 70-85% |

| Acylation | Benzoyl chloride | DCM | 0–25°C | 65-75% |

| Microwave-assisted coupling | 5-substituted thiadiazoles | DMF | 100°C | 80-90% |

Advanced: How can impurities in 1H-1-benzazepin-2-one derivatives be profiled, and what thresholds are acceptable?

Methodological Answer:

Impurity profiling relies on high-performance liquid chromatography (HPLC) with UV detection. Relative retention times (RRT) and peak response ratios are used to identify byproducts. For example:

- Key impurities : t-butyl esters (RRT 0.5), cyclohexyl derivatives (RRT 1.8), and ethyl esters (RRT 2.1) are monitored .

- Acceptance criteria : Individual impurities ≤0.5%; total impurities ≤2.0% .

Analytical Workflow :

Sample preparation : Dissolve in mobile phase (e.g., acetonitrile:water).

Column selection : C18 columns with gradient elution (0.1% TFA in water/acetonitrile).

Validation : Spike recovery tests for accuracy (85–115%) and precision (RSD <2%).

Basic: What spectroscopic techniques are most effective for characterizing benzazepinone derivatives?

Methodological Answer:

- NMR : H and C NMR confirm regiochemistry and substituent positions. For example, imidazolinyl protons resonate at δ 3.5–4.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ for CHNO: m/z 260.128) .

- FT-IR : Stretching vibrations for carbonyl (1650–1750 cm) and imine (1550–1600 cm) groups confirm core structure .

Advanced: How can microwave irradiation improve the synthesis of imidazolinyl-functionalized benzazepinones?

Methodological Answer:

Microwave-assisted synthesis accelerates nucleophilic substitution and cyclization steps. For example:

- Reaction time reduction : Conventional 12-hour reactions complete in 1–2 hours under microwave conditions (100–150°C) .

- Yield enhancement : Thiadiazole coupling yields increase from 60% (conventional) to 85–90% (microwave) .

Key Considerations : - Power settings : 300–600 W prevents decomposition.

- Solvent choice : Polar solvents (DMF, DMSO) absorb microwave energy efficiently.

Basic: What safety protocols are recommended for handling benzazepinone intermediates?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., chloroacetyl chloride) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Spill management : Neutralize acidic/byproducts with sodium bicarbonate before disposal .

Advanced: How are structure-activity relationships (SAR) studied for benzazepinone derivatives targeting neurotransmitter receptors?

Methodological Answer:

SAR studies involve:

Functional group variation : Modifying the imidazolinyl moiety (e.g., substituting with thienyl groups) alters receptor affinity .

In vitro assays : Radioligand binding assays (e.g., H-GABA displacement) quantify receptor interaction .

Molecular docking : Software like AutoDock predicts binding poses with GABA or serotonin receptors .

Q. Table 2: Example SAR Data

| Derivative | Substituent | IC (nM) | Target Receptor |

|---|---|---|---|

| Parent compound | Imidazolinyl | 120 | GABA |

| Thienyl analog | Thien-2-yl | 45 | 5-HT |

| Chlorinated analog | 2,4-Dichlorobenzoyl | 28 | GABA |

Basic: What strategies resolve contradictions in biological activity data for benzazepinone derivatives?

Methodological Answer:

- Replicate experiments : Perform triplicate assays to confirm potency trends .

- Control variables : Standardize cell lines (e.g., HEK293 for receptor expression) and assay buffers .

- Meta-analysis : Compare data across studies using platforms like PubChem to identify consensus trends .

Advanced: How are computational methods applied to predict the pharmacokinetics of benzazepinone derivatives?

Methodological Answer:

- ADME prediction : Tools like SwissADME calculate LogP (e.g., 2.1–3.5), BBB permeability, and CYP inhibition .

- Metabolite profiling : CYP3A4/2D6 enzyme models predict hydroxylation or N-demethylation pathways .

- Toxicity alerts : PAINS filters eliminate pan-assay interference compounds early in design .

Basic: What chromatographic techniques separate enantiomeric benzazepinone derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers (RRT difference ≥1.5) .

- SFC (Supercritical Fluid Chromatography) : CO-methanol mobile phases achieve faster separations with >95% enantiomeric excess .

Advanced: How are benzazepinone derivatives evaluated for neurotoxicity in preclinical studies?

Methodological Answer:

- In vivo models : Rodent behavioral assays (e.g., open-field test) assess anxiolytic or sedative effects .

- Histopathology : Post-mortem brain sections stained for neuronal apoptosis (TUNEL assay) .

- Dose-ranging : MTD (Maximum Tolerated Dose) studies establish safety margins (e.g., 50 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.